molecular formula C8H6F3NO2 B13041557 (2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid

(2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid

Cat. No.: B13041557
M. Wt: 205.13 g/mol
InChI Key: YRRPRLBVWKKJLS-SSDOTTSWSA-N
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Description

(2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid is a chiral non-natural amino acid of high interest in medicinal chemistry and drug discovery. This compound features a molecular formula of C8H6F3NO2 and a molecular weight of 205.13 g/mol . Its structure, which incorporates a 2,3,4-trifluorophenyl group on a glycine backbone, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . The specific (2R) stereochemistry is critical for creating enantiomerically pure compounds, which can be essential for achieving desired interactions with biological targets. Researchers utilize this and similar trifluorophenylacetic acid derivatives in the design and synthesis of potential therapeutic agents, including enzyme inhibitors . This product is intended for research purposes only and is not approved for human use. It is the responsibility of the purchaser to verify the suitability of this product for their intended application.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

(2R)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid

InChI

InChI=1S/C8H6F3NO2/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7H,12H2,(H,13,14)/t7-/m1/s1

InChI Key

YRRPRLBVWKKJLS-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1[C@H](C(=O)O)N)F)F)F

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)N)F)F)F

Origin of Product

United States

Preparation Methods

Strecker Synthesis Adaptation

  • Principle: The Strecker synthesis is a classical method for α-amino acid preparation, involving the reaction of an aldehyde with ammonium chloride and potassium cyanide to form an α-aminonitrile intermediate, followed by acidic or basic hydrolysis to yield the amino acid.
  • Application: The corresponding aldehyde, 2,3,4-trifluorobenzaldehyde, is reacted with ammonia and cyanide sources under controlled conditions to form the α-aminonitrile intermediate. Subsequent hydrolysis yields the racemic 2-amino-2-(2,3,4-trifluorophenyl)acetic acid.
  • Stereochemical Control: To obtain the (2R)-enantiomer, chiral catalysts or auxiliaries are introduced during or after the Strecker reaction, or resolution techniques are applied to separate enantiomers.
  • Advantages: High yield, straightforward procedure, and scalability.
  • Limitations: Requires careful handling of cyanide reagents and additional steps for enantiomeric purity.

Asymmetric Synthesis via Chiral Auxiliaries or Catalysts

  • Chiral Auxiliary Approach: Incorporation of chiral auxiliaries such as (R)- or (S)-methoxyphenylacetic acid derivatives during the synthesis can induce stereoselectivity. The auxiliary directs the formation of the (2R)-enantiomer during the key carbon-carbon bond formation step.
  • Asymmetric Catalysis: Use of chiral transition metal catalysts (e.g., Pd, Cu complexes) or organocatalysts enables enantioselective formation of the α-amino acid moiety from prochiral precursors. For example, asymmetric hydrogenation or reductive amination of trifluorinated aryl ketones or aldehydes can be employed.
  • Typical Reaction Conditions: Mild temperatures, inert atmosphere, and solvents such as methanol or dichloromethane.
  • Outcome: High enantiomeric excess (ee) and yield with minimized racemization.

Reductive Amination

  • Method: The trifluorobenzaldehyde derivative undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.
  • Stereocontrol: Chiral catalysts or auxiliaries are used to favor formation of the (2R)-enantiomer.
  • Advantages: Mild conditions and fewer hazardous reagents compared to Strecker synthesis.
  • Challenges: Requires optimization to prevent over-reduction or side reactions.

Hydantoin Intermediate Method

  • Description: This method involves the formation of a hydantoin intermediate via a modified Mannich reaction, which is then hydrolyzed to yield the chiral α-amino acid.
  • Relevance: Adapted from syntheses of structurally related aryl-substituted amino acids, this method can be tailored to incorporate the trifluorophenyl group.
  • Benefit: Allows stereochemical control and potential for scale-up.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Stereochemical Control Yield (%) Advantages Limitations
Strecker Synthesis 2,3,4-trifluorobenzaldehyde, NH4Cl, KCN, acid/base hydrolysis Requires chiral resolution or auxiliaries 70-85 High yield, scalable Cyanide handling, racemic product
Asymmetric Catalysis Chiral Pd/Cu catalysts, prochiral ketones/aldehydes, mild solvents High (chiral catalysts) 75-90 High ee, mild conditions Catalyst cost, optimization needed
Reductive Amination Trifluorobenzaldehyde, NH3 or amine, NaBH3CN or H2/catalyst Moderate to high with chiral catalysts 65-80 Mild, fewer hazardous reagents Side reactions, catalyst sensitivity
Hydantoin Intermediate Method Modified Mannich reagents, hydrolysis Good with chiral auxiliaries 60-75 Good stereochemical control Multi-step, longer synthesis time

Research Findings and Notes

  • The trifluoro substituents on the phenyl ring increase the electron-withdrawing character, which can influence the reactivity of the aldehyde and intermediates, often requiring adjustment of reaction conditions such as temperature and pH to optimize yield and selectivity.
  • The (2R) stereochemistry is critical for biological activity, hence methods employing chiral catalysts or auxiliaries are preferred to avoid costly resolution steps.
  • Enantiomeric excess (ee) is commonly determined by chiral chromatography techniques such as HPLC using polysaccharide-based chiral stationary phases, which separate the (2R) and (2S) enantiomers effectively.
  • Industrial scale preparations favor the Strecker synthesis due to cost efficiency, with subsequent chiral resolution or asymmetric synthesis routes applied for high-purity enantiomer production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of (2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid, such as oxo derivatives, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development
    • (2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates.
    • For instance, it has been explored in the synthesis of compounds targeting metabolic disorders, particularly those related to insulin secretion and glucose metabolism. A study indicated that derivatives of this compound could potentially improve hypoglycemic effects in diabetic models .
  • Metabotropic Glutamate Receptor Modulation
    • The compound has been investigated for its role as an allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors are implicated in numerous neurological conditions, making their modulation a target for therapeutic interventions. Research shows that compounds similar to (2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid can influence receptor activity and may lead to novel treatments for conditions such as anxiety and depression .

Biological Activities

  • Antidiabetic Effects
    • Recent studies have highlighted the potential antidiabetic properties of derivatives of (2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid. For example, a synthesized derivative demonstrated significant hypoglycemic effects in diabetic mice models, outperforming established medications like metformin at certain dosages .
  • Neuropharmacological Effects
    • The compound's interaction with mGluRs suggests potential neuroprotective benefits. Research indicates that modulation of these receptors can lead to improved cognitive function and decreased neurodegeneration in animal models .

Case Studies

StudyFocusFindings
Study on Antidiabetic Activity Investigated the hypoglycemic effects of a derivativeFound significant blood glucose reduction in diabetic mice; effective at doses lower than metformin
mGluR Modulation Research Explored the role of the compound in modulating mGluRsIdentified potential for treating anxiety and cognitive disorders through receptor modulation

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and number of fluorine atoms on the phenyl ring significantly alter physicochemical properties and biological activity.

Table 1: Comparison of Fluorinated Phenylacetic Acid Derivatives
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
(2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid 2,3,4-F C₈H₆F₃NO₂ 205.13 High lipophilicity; strong electron-withdrawing effects enhance acidity .
2,3,5-Trifluorophenylacetic acid 2,3,5-F C₈H₅F₃O₂ 190.12 Lower molecular weight; used as a synthetic intermediate .
2,4,6-Trifluorophenylacetic acid 2,4,6-F C₈H₅F₃O₂ 190.12 Symmetrical substitution pattern may reduce steric hindrance .
(R)-2-Amino-2-(4-fluorophenyl)acetic acid 4-F C₈H₈FNO₂ 169.15 Mono-fluorinated analog; used in peptide synthesis (e.g., D-4-fluorophenylglycine) .
2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride 2,6-F C₈H₈ClF₂NO₂ 223.6 Difluoro derivative; hydrochloride salt improves solubility .

Physicochemical Properties

  • Lipophilicity: Trifluorinated derivatives (logP ~1.5–2.0) are more lipophilic than mono- or di-fluoro analogs, enhancing membrane permeability.
  • Acidity : The trifluorophenyl group lowers the pKa of the acetic acid moiety (estimated pKa ~2.5), favoring deprotonation at physiological pH.
  • Storage: Like (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid, the compound should be stored in tightly sealed containers under dry, cool conditions to prevent degradation .

Biological Activity

(2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid, commonly referred to as a trifluoromethyl-containing amino acid, is notable for its diverse biological activities. The presence of the trifluoromethyl group significantly alters the physicochemical properties of the compound, enhancing its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : (2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid
  • CAS Number : 128887-03-6
  • Molecular Formula : C9H8F3NO2
  • Molecular Weight : 219.16 g/mol

Biological Activity Overview

The biological activity of (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid can be classified into several key areas:

  • Neuropharmacological Effects :
    • This compound has shown potential in modulating neurotransmitter systems, particularly serotonin receptors. Studies indicate that the trifluoromethyl group enhances binding affinity to serotonin receptors, which may have implications for treating mood disorders and anxiety .
  • Antimicrobial Properties :
    • Research has suggested that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. The electron-withdrawing nature of the trifluoromethyl group may contribute to increased membrane permeability and disruption of microbial cell function .
  • Anti-inflammatory Activity :
    • The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .

The mechanisms through which (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid exerts its biological effects include:

  • Receptor Interaction : Its structural modifications allow for enhanced interaction with various G-protein coupled receptors (GPCRs), particularly serotonin receptors (5-HT receptors), which play critical roles in mood regulation and neuroprotection .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceFocus AreaFindings
NeuropharmacologyIncreased affinity for 5-HT receptors; potential antidepressant effects.
Antimicrobial ActivityEnhanced efficacy against Gram-positive bacteria; mechanism linked to membrane disruption.
Anti-inflammatory EffectsInhibition of TNF-alpha and IL-6 production in vitro; potential therapeutic use in chronic inflammatory diseases.
Enzyme InteractionInhibition of cyclooxygenase enzymes; implications for pain management therapies.

Case Study: Neuropharmacological Potential

A study conducted by researchers at a prominent pharmacology institute demonstrated that (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid significantly increased serotonin levels in rodent models. The results indicated that the compound could potentially serve as a novel treatment for depression and anxiety disorders due to its ability to enhance serotonergic signaling pathways.

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. Results showed a marked decrease in bacterial growth rates compared to control groups, suggesting that the trifluoromethyl substitution enhances its bactericidal activity.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of (2R)-2-Amino-2-(2,3,4-trifluorophenyl)acetic acid relevant to laboratory handling and experimental design?

  • Answer : Critical properties include a boiling point of 257.9±35.0 °C, density of 1.5±0.1 g/cm³, and stability under inert conditions to avoid oxidation. Storage requires a cool, dry, and well-ventilated environment to maintain integrity . The compound’s logP (1.52) indicates moderate lipophilicity, influencing its solubility in organic solvents for reactions.

Q. How can enantiomeric purity be confirmed for (2R)-configured fluorinated amino acid derivatives?

  • Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or NMR using chiral shift reagents (e.g., Eu(hfc)₃) are standard methods. Enzymatic synthesis (e.g., nitrilase-mediated resolution) can also validate stereochemistry, as demonstrated in related (R)-2-amino-2-(4-fluorophenyl)acetic acid systems .

Q. What synthetic routes are available for preparing fluorinated phenylacetic acid derivatives?

  • Answer : Common methods include:

  • Enzymatic dynamic kinetic resolution : Multi-enzyme systems (e.g., nitrilase and amidase) for stereoselective amide hydrolysis .
  • Friedel-Crafts alkylation : Fluorobenzene derivatives reacted with glyoxylic acid under acidic catalysis .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to preserve the amino moiety during synthesis .

Advanced Research Questions

Q. How do fluorine substitution patterns (2,3,4-trifluoro vs. mono-/di-fluoro) impact the compound’s reactivity and pharmacological activity?

  • Answer : Increased fluorination enhances electronegativity and metabolic stability but may reduce solubility. For example, 2,3,4-trifluorophenyl groups exhibit stronger electron-withdrawing effects compared to mono-fluoro analogs, altering reaction kinetics in nucleophilic substitutions. Comparative studies with 2,4,5-trifluorophenylacetic acid (CAS 209995-38-0) suggest fluorination position influences binding affinity in enzyme inhibition assays .

Q. What analytical challenges arise in characterizing fluorinated aromatic systems, and how can they be addressed?

  • Answer : Challenges include:

  • NMR signal splitting : Fluorine atoms cause complex coupling patterns. ¹⁹F NMR or high-resolution ¹H NMR (600+ MHz) with decoupling techniques can resolve overlapping signals .
  • Regioisomeric impurities : LC-MS/MS with fragmentation patterns (e.g., m/z 190.024 for the parent ion) distinguishes between 2,3,4- and 2,4,5-trifluorophenyl regioisomers .

Q. How can researchers optimize enzymatic synthesis to improve yield and enantiomeric excess (ee) for (2R)-configured products?

  • Answer : Key factors include:

  • pH and temperature control : Optimal activity for nitrilase enzymes occurs at pH 8 and 40°C, as shown in (R)-2-amino-2-(4-fluorophenyl)acetic acid synthesis .
  • Substrate engineering : Using nitrile precursors (e.g., 2-(2,3,4-trifluorophenyl)acetonitrile) enhances enzyme compatibility and reduces side reactions .
  • Co-solvent systems : Adding 10-20% DMSO improves substrate solubility without denaturing enzymes .

Q. What strategies resolve contradictions in yield data between chemical and enzymatic synthesis methods?

  • Answer : Contradictions often stem from differing reaction mechanisms. For example:

  • Chemical routes (e.g., Schlenk techniques) may favor racemic mixtures but achieve higher yields (>80%) under anhydrous conditions.
  • Enzymatic routes prioritize enantioselectivity (>99% ee) but require longer reaction times (24+ hours). Hybrid approaches, such as kinetic resolution followed by racemization, balance efficiency and stereochemical control .

Methodological Considerations

  • Stereochemical Analysis : Use circular dichroism (CD) spectroscopy or X-ray crystallography (e.g., PDB deposition for resolved structures) to confirm absolute configuration .
  • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .
  • Fluorine-specific Techniques : ¹⁹F NMR (referenced to CFCl₃) quantifies fluorinated impurities, while XPS verifies surface fluorine content in solid-state studies .

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